
2'-Cyano-2',5'-dideoxy-5'-fluorocytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine is a synthetic nucleoside analog. It is structurally related to cytidine, a naturally occurring nucleoside.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of 2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common, where specific groups on the molecule are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe to study nucleoside analogs.
Biology: The compound is employed in studies investigating DNA and RNA interactions, as well as in the development of molecular probes.
Medicine: It has shown promise in the treatment of cancers, particularly those resistant to conventional therapies.
Wirkmechanismus
The mechanism of action of 2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine involves its incorporation into DNA or RNA, where it interferes with nucleic acid synthesis. This disruption can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication and repair, such as DNA polymerases and methyltransferases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxy-5-fluorocytidine: Another nucleoside analog with similar applications in cancer treatment.
5-Azacytidine: Used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Decitabine: A cytidine analog used in the treatment of various hematological malignancies.
Uniqueness
2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine is unique due to its specific structural modifications, which confer distinct biological properties. The presence of the cyano group at the 2’ position and the fluorine atom at the 5’ position enhances its stability and efficacy compared to other nucleoside analogs .
Eigenschaften
CAS-Nummer |
185609-59-0 |
|---|---|
Molekularformel |
C10H11FN4O3 |
Molekulargewicht |
254.22 g/mol |
IUPAC-Name |
(2R,3R,4S,5S)-2-(4-amino-2-oxopyrimidin-1-yl)-5-(fluoromethyl)-4-hydroxyoxolane-3-carbonitrile |
InChI |
InChI=1S/C10H11FN4O3/c11-3-6-8(16)5(4-12)9(18-6)15-2-1-7(13)14-10(15)17/h1-2,5-6,8-9,16H,3H2,(H2,13,14,17)/t5-,6-,8+,9-/m1/s1 |
InChI-Schlüssel |
WUPUJQFFACGSLY-MTSNSDSCSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CF)O)C#N |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CF)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



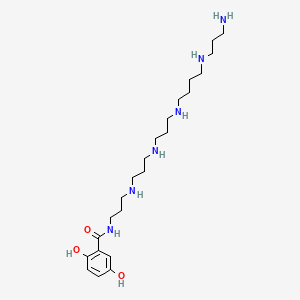


![tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263071.png)
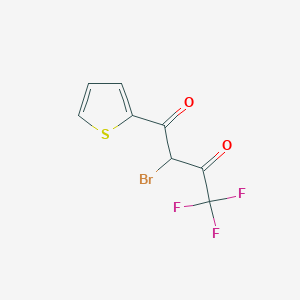
![Dodecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B14263076.png)
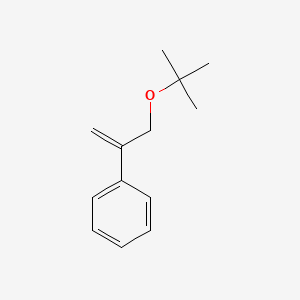
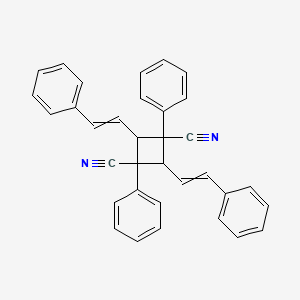

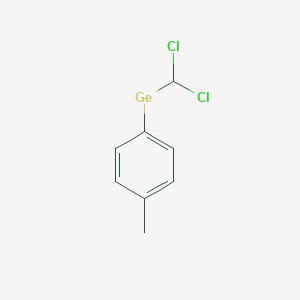
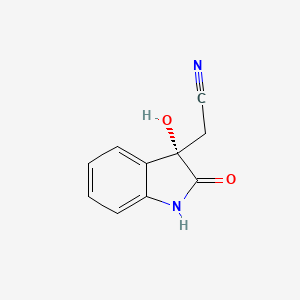
![4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-ol](/img/structure/B14263103.png)

